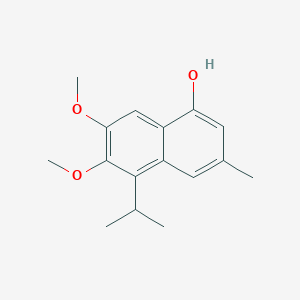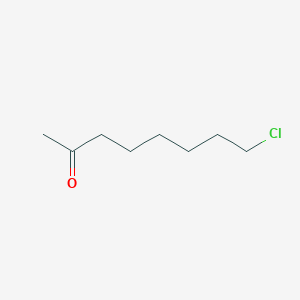
S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate: is an organic compound that belongs to the class of carbamothioates This compound is characterized by the presence of a hydroxyethyl group attached to a sulfur atom and a methoxyphenyl group attached to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate typically involves the reaction of 2-hydroxyethyl thiol with 4-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as triethylamine. The reaction proceeds at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethyl group or the methoxyphenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein modifications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mécanisme D'action
The mechanism of action of S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with proteins or enzymes, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and efficacy.
Comparaison Avec Des Composés Similaires
- S-(2-hydroxyethyl) N-(3-chloro-2-methylphenyl)thiocarbamate
- 2-ethoxyphenyl N-(4-methoxyphenyl)carbamate
- 5-aryl-1,3,4-oxadiazole-2-carbamothioate derivatives
Comparison: S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate is unique due to the presence of both a hydroxyethyl group and a methoxyphenyl group This combination imparts distinct chemical and biological properties, making it different from other carbamothioates For example, the hydroxyethyl group enhances its solubility in aqueous environments, while the methoxyphenyl group contributes to its stability and reactivity
Propriétés
Numéro CAS |
73623-21-9 |
|---|---|
Formule moléculaire |
C10H13NO3S |
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
S-(2-hydroxyethyl) N-(4-methoxyphenyl)carbamothioate |
InChI |
InChI=1S/C10H13NO3S/c1-14-9-4-2-8(3-5-9)11-10(13)15-7-6-12/h2-5,12H,6-7H2,1H3,(H,11,13) |
Clé InChI |
MGSMZGBVPAYIBI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


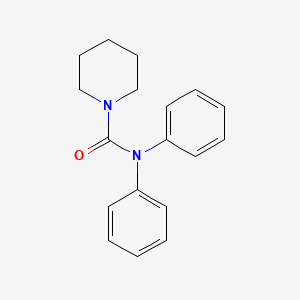
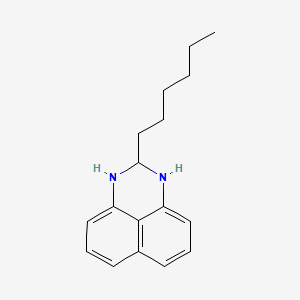
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
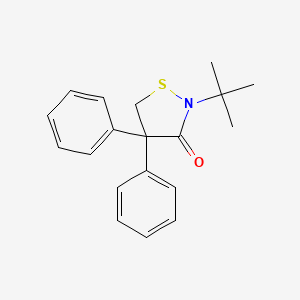
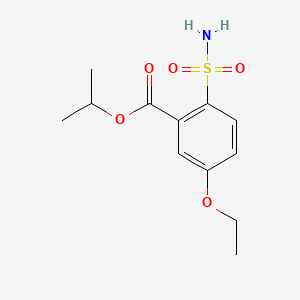
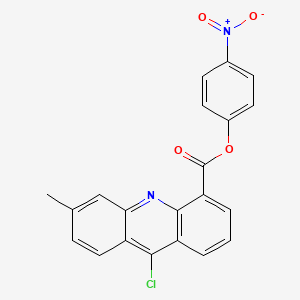
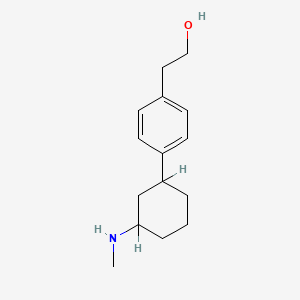
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)

![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
